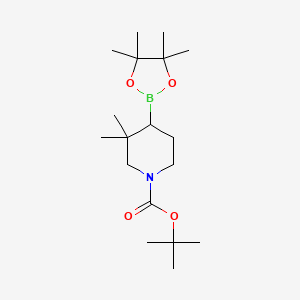

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Description

This compound is a boronate ester featuring a piperidine scaffold with a tert-butyl carbamate group at the 1-position, 3,3-dimethyl substituents on the piperidine ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

Molecular Formula |

C18H34BNO4 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

tert-butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H34BNO4/c1-15(2,3)22-14(21)20-11-10-13(16(4,5)12-20)19-23-17(6,7)18(8,9)24-19/h13H,10-12H2,1-9H3 |

InChI Key |

UWEAWTULBPRZTN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis starting from tert-butyl 4-hydroxypiperidine-1-carboxylate or related piperidine derivatives. The key step is the introduction of the boron-containing dioxaborolane group via borylation reactions, often employing bis(pinacolato)diboron as the boron source.

The general synthetic route can be summarized as:

- Starting Material Preparation: tert-Butyl 4-hydroxypiperidine-1-carboxylate or 1-Boc-piperidine derivatives are used as starting points.

- Functional Group Transformation: The hydroxyl or halide group at the 4-position is converted to a suitable leaving group (e.g., triflate) or directly subjected to borylation.

- Borylation Reaction: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed borylation using bis(pinacolato)diboron.

- Purification: The product is purified using chromatographic techniques such as silica gel chromatography and crystallization to achieve high purity.

Detailed Experimental Procedure

A representative preparation method adapted from experimental literature is as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting material: tert-butyl 4-trifluoromethanesulfonyloxy-piperidine-1-carboxylate (0.60 g, 1.81 mmol) | The triflate derivative is prepared from tert-butyl 4-hydroxypiperidine-1-carboxylate by triflation. | - |

| 2 | Bis(pinacolato)diboron (0.864 g, 3.40 mmol), (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), 1,4-dioxane (20 mL), 80 °C, inert atmosphere (N2), overnight | Palladium-catalyzed borylation reaction to introduce the dioxaborolane group at the 4-position of the piperidine ring. | 93% |

| 3 | Purification by silica gel chromatography (Hexanes:Ethyl acetate = 9:1) | Isolation of the pure this compound. | - |

This procedure yields the target compound as an off-white solid with high purity and good yield.

Alternative Preparation via Suzuki-Miyaura Coupling

In some synthetic schemes, the compound is prepared via Suzuki-Miyaura cross-coupling reactions starting from halogenated piperidine derivatives and boronate esters. Typical conditions include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Sodium carbonate (2.0 M aqueous solution)

- Solvents: Mixture of toluene, ethanol, and water

- Temperature: 80 °C

- Duration: 4.5 hours

- Atmosphere: Inert (argon or nitrogen)

Example reaction:

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.62 g, 2.02 mmol) + 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone (0.20 g, 0.67 mmol) | Pd(PPh3)4 (0.05 mmol), Na2CO3 (5.38 mmol), toluene:EtOH (2:1), 80 °C, 4.5 h, inert atmosphere | 93% |

This method is effective for coupling the boronate ester moiety with aryl halides, facilitating the synthesis of complex derivatives.

Reaction Mechanisms and Key Considerations

Palladium-Catalyzed Borylation

The key transformation involves palladium-catalyzed borylation of the piperidine ring at the 4-position. The mechanism includes:

- Oxidative addition of the palladium catalyst to the leaving group (e.g., triflate or halide) on the piperidine ring.

- Transmetalation with bis(pinacolato)diboron to transfer the boron moiety.

- Reductive elimination to form the C-B bond, yielding the boronate ester.

Reaction Conditions

- Temperature: Moderate heating (around 80 °C) is optimal for reaction progress without decomposition.

- Solvents: Polar aprotic solvents such as 1,4-dioxane or mixtures including ethanol and toluene facilitate solubility and catalyst activity.

- Base: Potassium acetate or sodium carbonate neutralizes acids formed and promotes transmetalation.

- Inert Atmosphere: Nitrogen or argon atmosphere prevents catalyst deactivation by oxygen or moisture.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | tert-butyl 4-triflate-piperidine-1-carboxylate | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 °C, overnight | 93 | Silica gel purification |

| Suzuki-Miyaura coupling | Boronate ester + aryl bromide | Pd(PPh3)4 | Na2CO3 | Toluene:EtOH:H2O (2:1:1) | 80 °C, 4.5 h | 93 | Inert atmosphere, sonication degassing |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Coupling Reactions: The boron-containing dioxaborolane group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .

Scientific Research Applications

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane group can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, emphasizing key differences in substituents, reactivity, and applications.

Structural Variations

Key Observations :

- Boron Accessibility: Compounds with direct piperidine-boronate linkages (e.g., ) may exhibit higher reactivity in Suzuki couplings compared to analogs with extended linkers (e.g., cyclopropane in or phenoxymethyl in ).

- Thermal Stability: The melting point of the non-methylated analog (56.5–57.0°C) suggests moderate crystallinity, while bulkier derivatives (e.g., ) likely have higher melting points due to increased molecular weight.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The pinacol boronate group in the target compound enables aryl-aryl bond formation, but steric hindrance from the 3,3-dimethyl groups may necessitate optimized catalytic conditions (e.g., elevated temperatures or bulky ligands) compared to unhindered analogs like .

Stability and Handling

- Storage: Non-methylated analogs (e.g., ) are stored at 2–8°C, while the target compound’s dimethyl groups may improve shelf-life by reducing hygroscopicity or oxidative degradation .

- Purification : Flash chromatography (e.g., 20% EtOAc/hexanes in ) is standard for similar boronate esters, but the target compound’s hydrophobicity (due to dimethyl groups) may require adjusted solvent systems.

Biological Activity

tert-Butyl 3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound is believed to interact with various biological targets due to its unique structural features. The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Antiparasitic Potential : The compound has shown promise in inhibiting the growth of protozoan parasites like Trypanosoma brucei, which causes sleeping sickness. This is attributed to its ability to inhibit N-myristoyltransferase (NMT), a key enzyme in the parasite's life cycle .

- Neuroprotective Effects : Some derivatives have been investigated for their ability to penetrate the blood-brain barrier, indicating potential applications in treating neurodegenerative diseases.

Case Study 1: Antiparasitic Activity

A study focused on the inhibition of NMT in Trypanosoma brucei revealed that modifications to the piperidine ring significantly enhanced potency. The most effective derivatives showed IC values in the low micromolar range (approximately 0.05–0.1 μM), demonstrating selective inhibition over human NMT .

Case Study 2: Neuroprotective Properties

Research conducted on related compounds indicated that modifications to the dioxaborolane group could enhance neuroprotective effects. In vitro assays demonstrated that specific derivatives could reduce oxidative stress in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Type | IC Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | >10 μM | Unknown |

| Antiparasitic | Trypanosoma brucei | 0.05–0.1 μM | NMT Inhibition |

| Neuroprotective | Neuronal cells | Not specified | Reduces oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.